2-(Dibromomethyl)quinoline
Overview
Description
2-(Dibromomethyl)quinoline is an organic compound with the molecular formula C10H7Br2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dibromomethyl group attached to the second position of the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Dibromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of 2-methylquinoline.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include 2-(aminomethyl)quinoline or 2-(thiomethyl)quinoline.
Oxidation Reactions: Products include quinoline-2-carboxylic acid or quinoline-2-aldehyde.
Reduction Reactions: The major product is 2-methylquinoline.
Scientific Research Applications
2-(Dibromomethyl)quinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dibromomethyl)quinoline and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the dibromomethyl group and has different reactivity and applications.
2-Chloromethylquinoline: Similar structure but with a chloromethyl group instead of a dibromomethyl group, leading to different chemical properties.
2-(Bromomethyl)quinoline: Contains a single bromine atom, resulting in different reactivity compared to 2-(Dibromomethyl)quinoline.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The dibromomethyl group provides a versatile site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(dibromomethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSFUCJYOKYMDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968642 | |
Record name | 2-(Dibromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53867-81-5 | |
Record name | Quinoline, 2-(dibromomethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Dibromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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